1,4-Dimethyl-9H-carbazole
Overview
Description
1,4-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring
Scientific Research Applications
1,4-Dimethyl-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its cytotoxic activity against various cancer cell lines.
Material Science: The compound is used in the synthesis of conducting polymers and other advanced materials for electronic applications.
Mechanism of Action
Target of Action
1,4-Dimethyl-9H-carbazole is a carbazole derivative that has been studied for its wide range of biological and pharmacological properties Carbazole derivatives have been known to interact with various targets, including enzymes like α-glucosidase , and cellular components involved in HIV replication .
Mode of Action
Carbazole derivatives have been shown to interact with their targets and induce changes at the molecular level . For instance, some carbazole derivatives have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, and modulate carbohydrate metabolism . In the context of HIV, certain chloro-1,4-dimethyl-9H-carbazole derivatives have displayed anti-HIV activity .
Biochemical Pathways
For instance, they have been shown to reduce oxidative stress and modulate carbohydrate metabolism, which are key pathways in the pathogenesis and development of diabetes .
Result of Action
Carbazole derivatives have been associated with a range of effects at the molecular and cellular level, including reducing oxidative stress, blocking adrenergic hyperactivation, and preventing damage to pancreatic cells .
Safety and Hazards
1,4-Dimethyl-9H-carbazole is classified as Acute Tox. 4 Oral according to the GHS classification . It has the signal word “Warning” and the hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Biochemical Analysis
Cellular Effects
These effects are believed to be due to a sequence-specific groove binding interaction with DNA, leading to anticancer effects .
Molecular Mechanism
Carbazole derivatives have been shown to have a sequence-specific groove binding interaction with DNA . This interaction leads to anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-9H-carbazole can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling reaction of this compound-6-boronic acids with (hetero)aryl halides. This method utilizes a mixture of sodium carbonate and palladium(0) tetrakis(triphenylphosphine) in 1,4-dioxane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted carbazoles, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyl-9H-carbazole
- 3,6-Dimethyl-9H-carbazole
- 9-Benzyl-9H-carbazole
Comparison
1,4-Dimethyl-9H-carbazole is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other dimethyl-substituted carbazoles, it exhibits distinct electronic properties that make it suitable for specific applications in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
1,4-dimethyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYQRKDHRDGCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170938 | |
Record name | 9H-Carbazole, 1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18028-55-2 | |
Record name | 1,4-Dimethylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18028-55-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazole, 1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIMETHYLCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLB6J9UH4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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